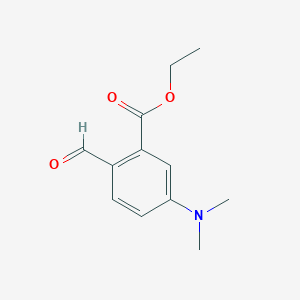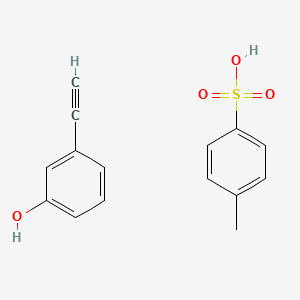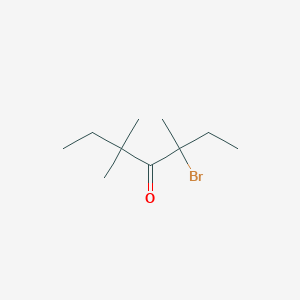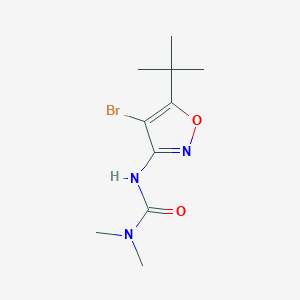
1,8-Octanediamine, N,N'-di-4-quinolinyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-Octanediamine, N,N’-di-4-quinolinyl- is an organic compound that belongs to the class of aliphatic diamines It is characterized by the presence of two quinolinyl groups attached to the nitrogen atoms of the octanediamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Octanediamine, N,N’-di-4-quinolinyl- typically involves the reaction of 1,8-octanediamine with 4-chloroquinoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 1,8-Octanediamine, N,N’-di-4-quinolinyl- can be achieved through a continuous process involving the catalytic hydrogenation of suberonitrile in the presence of ammonia over heterogeneous cobalt catalysts. The reaction is conducted at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar .
化学反応の分析
Types of Reactions
1,8-Octanediamine, N,N’-di-4-quinolinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinoline derivatives.
科学的研究の応用
1,8-Octanediamine, N,N’-di-4-quinolinyl- has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of 1,8-Octanediamine, N,N’-di-4-quinolinyl- involves its interaction with specific molecular targets. The quinolinyl groups are known to interact with nucleic acids and proteins, potentially disrupting their normal function. This interaction can lead to antimicrobial effects by inhibiting the growth of microorganisms. Additionally, the compound’s ability to form stable complexes with metal ions makes it useful in catalysis and materials science .
類似化合物との比較
Similar Compounds
1,8-Octanediamine: A simpler aliphatic diamine without the quinolinyl groups.
Octamethylenediamine: Another aliphatic diamine with similar structural properties.
Uniqueness
1,8-Octanediamine, N,N’-di-4-quinolinyl- is unique due to the presence of quinolinyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s ability to interact with biological molecules and metal ions, making it more versatile in various applications compared to its simpler counterparts .
特性
CAS番号 |
57599-91-4 |
|---|---|
分子式 |
C26H30N4 |
分子量 |
398.5 g/mol |
IUPAC名 |
N,N'-di(quinolin-4-yl)octane-1,8-diamine |
InChI |
InChI=1S/C26H30N4/c1(3-9-17-27-25-15-19-29-23-13-7-5-11-21(23)25)2-4-10-18-28-26-16-20-30-24-14-8-6-12-22(24)26/h5-8,11-16,19-20H,1-4,9-10,17-18H2,(H,27,29)(H,28,30) |
InChIキー |
YDRQHRCWVHTUCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NCCCCCCCCNC3=CC=NC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)

![7-Thiabicyclo[4.2.0]octa-1,3,5-triene-8-carboxylic acid, methyl ester](/img/structure/B14622968.png)
![N-[(Cyclopropylmethoxy)carbonyl]-L-phenylalanine](/img/structure/B14622973.png)





![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride](/img/structure/B14622996.png)
![4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622999.png)
